Product packaging for D-4F peptide(Cat. No.:CAS No. 595579-88-7)

D-4F peptide

Cat. No.: B12765946
CAS No.: 595579-88-7
M. Wt: 2310.6 g/mol
InChI Key: ZKKBZMXTFBAQLP-YNPPSTMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The D-4F peptide is an apolipoprotein A-I (apoA-I) mimetic peptide synthesized from D-amino acids, which confers resistance to proteolytic degradation and enhances its in vivo stability compared to L-amino acid counterparts . This structural characteristic makes it a valuable tool for studying reverse cholesterol transport and inflammatory processes. D-4F exhibits potent atheroprotective functions by significantly promoting cholesterol efflux from macrophages in a concentration- and time-dependent manner . Research demonstrates that this activity is mediated through the cAMP-PKA signaling pathway, leading to upregulation of ATP-binding cassette transporter A1 (ABCA1) expression, a key mediator of cholesterol removal from cells . Beyond its core function in lipid metabolism, D-4F displays significant anti-inflammatory and antioxidant properties. Studies show it improves the antioxidant status in cells by reducing levels of lipid peroxidation, protein carbonyl, superoxide anion, and hydrogen peroxide . In the field of oncology research, D-4F has been shown to inhibit cancer cell viability and proliferation, with studies in epithelial ovarian cancer models indicating its mechanism involves the induced expression and activity of the mitochondrial antioxidant enzyme MnSOD . Furthermore, D-4F promotes several aspects of endothelial progenitor cell (EPC) biology, including proliferation, migration, and adhesion, primarily through the eNOS/NO pathway and PI3K/AKT/eNOS signaling, which highlights its potential role in vascular repair and protection . It also protects vascular endothelial cells from oxidized low-density lipoprotein (ox-LDL)-induced injury by preventing the downregulation of pigment epithelium-derived factor (PEDF) expression . This peptide is presented for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C114H156N24O28 B12765946 D-4F peptide CAS No. 595579-88-7

Properties

CAS No.

595579-88-7

Molecular Formula

C114H156N24O28

Molecular Weight

2310.6 g/mol

IUPAC Name

(4R)-4-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C114H156N24O28/c1-64(2)96(114(166)123-67(5)98(150)125-83(48-50-93(143)144)105(157)126-80(41-23-27-53-117)104(156)133-86(57-71-33-15-9-16-34-71)107(159)128-79(40-22-26-52-116)103(155)130-82(47-49-92(141)142)102(154)122-65(3)99(151)131-84(97(119)149)55-69-29-11-7-12-30-69)138-106(158)81(42-24-28-54-118)129-113(165)91(62-95(147)148)137-110(162)88(59-73-43-45-75(140)46-44-73)134-109(161)85(56-70-31-13-8-14-32-70)132-100(152)66(4)121-101(153)78(39-21-25-51-115)127-108(160)87(58-72-35-17-10-18-36-72)135-111(163)89(60-74-63-120-77-38-20-19-37-76(74)77)136-112(164)90(61-94(145)146)124-68(6)139/h7-20,29-38,43-46,63-67,78-91,96,120,140H,21-28,39-42,47-62,115-118H2,1-6H3,(H2,119,149)(H,121,153)(H,122,154)(H,123,166)(H,124,139)(H,125,150)(H,126,157)(H,127,160)(H,128,159)(H,129,165)(H,130,155)(H,131,151)(H,132,152)(H,133,156)(H,134,161)(H,135,163)(H,136,164)(H,137,162)(H,138,158)(H,141,142)(H,143,144)(H,145,146)(H,147,148)/t65-,66-,67-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90+,91-,96-/m1/s1

InChI Key

ZKKBZMXTFBAQLP-YNPPSTMPSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

Molecular Design and Structural Elucidation of D 4f Peptide

Class A Amphipathic Helix Design Principles in D-4F

The fundamental design principle of D-4F is the formation of a class A amphipathic helix. This secondary structure is characterized by two distinct faces: a nonpolar, hydrophobic face and a polar, hydrophilic face. ahajournals.org The hydrophobic face is populated by nonpolar amino acid residues, while the polar face contains charged and polar residues. This arrangement allows the peptide to interact with both the lipid core and the aqueous environment, a key feature for its function in lipid metabolism and transport. ahajournals.orgplos.org

The specific amino acid sequence of D-4F is Ac-D-W-F-K-A-F-Y-D-K-V-A-E-K-F-K-E-A-F-NH2. nih.govplos.org The distribution of these amino acids is engineered to create the distinct polar and nonpolar faces when the peptide adopts a helical conformation. The phenylalanine (F), tryptophan (W), valine (V), and alanine (B10760859) (A) residues contribute to the hydrophobic face, enabling it to bind to lipids. plos.org Conversely, the lysine (B10760008) (K), aspartic acid (D), and glutamic acid (E) residues form the polar face, which interacts with the aqueous phase. plos.org This amphipathic nature is essential for its ability to sequester and interact with lipids, including oxidized phospholipids (B1166683). nih.gov

Significance of D-Amino Acid Synthesis in Peptide Biostability

A defining feature of the D-4F peptide is its synthesis from D-amino acids, which are stereoisomers (mirror images) of the naturally occurring L-amino acids. mdpi.comnih.gov This chiral substitution has profound implications for the peptide's stability and bioavailability in biological systems.

Peptides composed of L-amino acids are susceptible to degradation by proteases, enzymes that are ubiquitous in the gastrointestinal tract and bloodstream. mdpi.comnih.gov This rapid degradation limits the oral bioavailability and in vivo half-life of many peptide-based therapeutics. nih.gov In contrast, the peptide bonds formed by D-amino acids are not recognized by most common proteases. lifetein.com Consequently, D-4F exhibits remarkable resistance to proteolytic degradation. mdpi.comnih.gov This resistance allows for oral administration, a significant advantage for a potential long-term therapeutic agent. nih.govnih.gov Studies have shown that when administered orally, the L-amino acid version of 4F is rapidly degraded, whereas D-4F remains stable in circulation. nih.gov This enhanced stability is a key factor in its observed biological effects, even at low plasma concentrations. nih.govnih.gov

Critical Structural Features and Lipid Binding Motifs

The ability of D-4F to bind lipids is central to its mechanism of action. This interaction is facilitated by several critical structural features and motifs. The amphipathic helix, as discussed, provides the foundational structure for lipid interaction. ahajournals.org The hydrophobic face of the helix intercalates into lipid structures, such as those found in lipoproteins and cell membranes. nih.gov

Research has highlighted that D-4F has a particularly high affinity for binding oxidized lipids and phospholipids compared to its native counterpart, apoA-I. nih.gov This preferential binding is a key aspect of its anti-inflammatory properties, as it can sequester and neutralize pro-inflammatory oxidized lipids. nih.gov The presence of four phenylalanine residues contributes to its hydrophobicity and its ability to associate with phospholipids. plos.org The specific arrangement and nature of the amino acid side chains on the hydrophobic face are critical for the efficiency of lipid binding and the subsequent biological effects.

Structure-Activity Relationships: Comparative Analysis with Other Apolipoprotein Mimetic Peptides

The biological activity of D-4F and other apoA-I mimetic peptides is intrinsically linked to their structure. Variations in amino acid sequence, hydrophobicity, and stereochemistry can significantly impact their efficacy.

The composition of the amino acid sequence directly influences the peptide's amphipathicity and hydrophobicity, which are key determinants of its biological function. Increasing the number of hydrophobic residues, such as phenylalanine, on the nonpolar face can enhance the peptide's ability to associate with lipids. plos.orgahajournals.org For instance, the 5F peptide, which contains five phenylalanine residues, exhibits different properties compared to D-4F. plos.org

PeptideKey Structural Difference from D-4FImpact on Activity
L-4FSynthesized from L-amino acidsSusceptible to proteolytic degradation, not orally bioavailable, but shows similar in-vitro and parenteral effects. nih.gov
5FContains five phenylalanine residues (increased hydrophobicity)Altered lipid association and biological effects compared to 4F. plos.org
Reverse-D4F (Rev-D4F)Reversed amino acid sequence with D-amino acidsMaintains the side-chain alignment and demonstrates anti-atherosclerotic effects. nih.gov

The use of D-amino acids in D-4F is primarily for biostability. mdpi.com Interestingly, studies comparing D-4F and its L-amino acid counterpart, L-4F, have shown that when administered parenterally (bypassing the digestive system), they exhibit similar biological effects in reducing the inflammatory properties of lipoproteins and decreasing atherosclerosis. nih.gov This suggests that the stereochemistry of the peptide does not fundamentally alter its primary mechanism of action, which is based on its amphipathic helical structure. mdpi.comnih.gov The critical factor is the ability to form this structure and interact with lipids.

However, the stereochemistry is paramount for the route of administration and bioavailability. The resistance of D-4F to proteolysis is a direct result of its D-amino acid composition, enabling its oral efficacy. nih.gov Furthermore, the development of "retro-inverso" peptides, such as Reverse-D4F, where the sequence of D-amino acids is reversed, has shown that the spatial orientation of the side chains is a more critical determinant of activity than the direction of the peptide backbone. nih.gov

Peptide VariantStereochemistryKey PropertyBiological Activity Highlight
D-4FAll D-amino acidsResistant to proteolysis nih.govOrally bioavailable and effective in reducing atherosclerosis in animal models. nih.gov
L-4FAll L-amino acidsSusceptible to proteolysis nih.govEffective when administered parenterally, with similar anti-inflammatory properties to D-4F. nih.gov

Mechanisms of Action of D 4f Peptide: Cellular and Molecular Insights

Modulation of High-Density Lipoprotein (HDL) Functionality

D-4F fundamentally alters the properties and function of HDL, enhancing its protective capabilities. This includes structural remodeling of HDL particles, improving their capacity for cholesterol removal, and transforming their inflammatory profile.

Induction of Pre-β High-Density Lipoprotein Formation

Studies have shown that oral administration of D-4F rapidly induces the formation of small, nascent HDL particles known as pre-β HDL. ahajournals.orgahajournals.orgnih.gov In animal models, these particles, measuring approximately 7 to 8 nm, appear in the plasma as quickly as 20 minutes after administration. ahajournals.orgnih.gov These newly formed pre-β HDL particles are enriched with apoA-I and the antioxidant enzyme paraoxonase. ahajournals.orgahajournals.orgnih.gov This rapid remodeling of the HDL pool is a critical initial step in the mechanism of action of D-4F. nih.gov

Enhancement of High-Density Lipoprotein-Mediated Cholesterol Efflux

A primary function of HDL is to mediate the removal of excess cholesterol from peripheral cells, a process known as cholesterol efflux. jst.go.jpnih.gov D-4F has been shown to significantly enhance this process. ahajournals.orgahajournals.orgnih.gov Following the D-4F-induced formation of pre-β HDL, there is a marked increase in the capacity of HDL to accept cholesterol from macrophages. ahajournals.orgahajournals.orgnih.gov This enhanced efflux contributes to the process of reverse cholesterol transport, where cholesterol is moved from peripheral tissues back to the liver for excretion. ahajournals.orgahajournals.orgnih.gov

Parameter Observation in Animal Models References
Time to pre-β HDL formation20 minutes post-oral administration ahajournals.orgnih.gov
Size of induced particles7 to 8 nm ahajournals.orgnih.gov
Composition of new particlesEnriched in apoA-I and paraoxonase ahajournals.orgahajournals.orgnih.gov
Effect on Cholesterol EffluxSignificant increase from macrophages ahajournals.orgahajournals.orgnih.gov

The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein that facilitates the transfer of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins, initiating the formation of HDL. nih.govmdpi.com The action of D-4F in promoting cholesterol efflux is linked to this pathway. Research indicates that D-4F increases the expression of ABCA1 mRNA and protein in macrophages in a dose-dependent manner. jst.go.jpnih.gov This upregulation of ABCA1 is associated with increased intracellular levels of cyclic AMP (cAMP) and the activation of protein kinase A (PKA), suggesting that D-4F promotes cholesterol efflux through the cAMP-PKA-ABCA1 signaling pathway. jst.go.jpnih.gov

Conversion of Pro-inflammatory High-Density Lipoprotein to Anti-inflammatory High-Density Lipoprotein

Under certain pathological conditions, HDL can become pro-inflammatory, losing its protective vascular effects. D-4F has demonstrated the ability to convert this dysfunctional, pro-inflammatory HDL into an anti-inflammatory form. ahajournals.orgahajournals.orgnih.govnih.gov This conversion occurs rapidly, within 20 minutes of oral D-4F administration in mice, and coincides with the formation of pre-β HDL. ahajournals.orgahajournals.orgnih.gov The mechanism for this functional shift is believed to be the D-4F-mediated reduction of lipid hydroperoxides on the lipoprotein particles, effectively neutralizing the pro-inflammatory oxidized lipids. ahajournals.orgnih.gov HDL isolated from D-4F-treated subjects shows a significantly enhanced ability to suppress monocyte chemotactic activity, a key indicator of its anti-inflammatory function. nih.govresearchgate.net

Direct Interaction with Oxidized Lipids and Phospholipids

Beyond its effects on HDL, D-4F can directly interact with and neutralize harmful oxidized lipids, which are key drivers of inflammation in various diseases.

High Affinity Binding to Pro-inflammatory Oxidized Lipids

A defining characteristic of the D-4F peptide is its exceptionally high affinity for pro-inflammatory oxidized lipids and phospholipids. nih.gov Surface plasmon resonance studies have revealed that 4F peptides bind to oxidized phospholipids with an affinity that is several orders of magnitude higher than that of native apoA-I. nih.gov This potent binding allows D-4F to effectively sequester and inactivate these damaging molecules. nih.gov This high-affinity interaction is considered a primary reason for the peptide's remarkable anti-inflammatory properties, even at very low plasma concentrations. nih.gov This mechanism allows D-4F to reduce the levels of oxidized lipids that contribute to cellular dysfunction and inflammation. nih.govtandfonline.com

Molecule Binding Affinity Comparison References
This compoundBinds oxidized lipids with 4-6 orders of magnitude higher affinity than apoA-I. nih.gov
Apolipoprotein A-I (apoA-I)Lower affinity for oxidized lipids compared to D-4F. nih.gov

Sequestration and Removal of Oxidized Lipid Species

A primary mechanism of D-4F is its remarkable ability to bind and sequester pro-inflammatory oxidized lipids. nih.govnih.govnih.gov Research using surface plasmon resonance has demonstrated that D-4F and its L-enantiomer, L-4F, bind to oxidized phospholipids with an affinity that is several orders of magnitude higher than that of native apoA-I. nih.gov This exceptionally high affinity likely accounts for the peptide's potent anti-inflammatory properties, which are observed in vivo at nanomolar concentrations, even in the presence of a vast molar excess of endogenous apoA-I. nih.gov

The peptide's efficacy is linked to its ability to remove these "seeding molecules" that are required for the oxidation of low-density lipoprotein (LDL). researchgate.net By binding and clearing oxidized lipids, D-4F can reduce inflammation and improve the function of high-density lipoprotein (HDL). nih.govnih.gov For instance, treatment with D-4F has been shown to dramatically lower the levels of oxidized lipids in tissues without significantly altering plasma lipid or lipoprotein levels. nih.gov This targeted removal of oxidized phospholipids and fatty acid hydroperoxides is a key component of its anti-atherogenic action. nih.govarvojournals.org Studies in animal models have confirmed that administration of the 4F peptide reduces both plasma and tissue levels of oxidized fatty acids. nih.gov

Table 1: Comparative Binding Affinity (KD) for Pro-Inflammatory Oxidized Phospholipids

This interactive table summarizes the dissociation constant (KD) for D-4F, L-4F, and apoA-I with a specific oxidized phospholipid, PEIPC. Lower KD values indicate higher binding affinity.

CompoundTarget Oxidized LipidKD ValueFinding
D-4F PEIPC0.064 nMHigh Affinity
L-4F PEIPC0.01 nMVery High Affinity
ApoA-I PEIPC50 µMLow Affinity

Data sourced from surface plasmon resonance measurements. nih.gov

Modulation of Endogenous Enzymatic Activities

D-4F positively influences the activity of Paraoxonase 1 (PON1), an HDL-associated enzyme that protects against lipid oxidation. nih.gov Pro-inflammatory oxidized phospholipids can inhibit the activity of PON1. nih.gov By sequestering and removing these inhibitory lipids, D-4F helps preserve and enhance PON1's function. nih.gov

Furthermore, oral administration of D-4F in apoE-null mice leads to the rapid formation of small, pre-β HDL particles. ahajournals.org These newly formed particles are notably enriched in PON1 activity. ahajournals.org This remodeling of HDL to include elevated PON1 activity is a key mechanism by which D-4F converts pro-inflammatory HDL to an anti-inflammatory state. nih.govahajournals.org Studies have shown that a 4F:POPC lipid complex can serve as a platform for PON1 binding, which increases the enzyme's stability and enhances its activity. kisti.re.kr While some studies have noted a non-significant trend toward increased PON activity with long-term 4F treatment, the enrichment of PON1 on newly formed HDL particles is a more consistently reported finding. ahajournals.orgnih.gov

Lecithin cholesterol acyltransferase (LCAT) is a critical enzyme in reverse cholesterol transport, responsible for esterifying cholesterol within HDL particles. nih.gov The influence of D-4F on LCAT activity appears to be indirect. In vitro studies using reconstituted nano-disc particles with D-4F and phospholipids demonstrated that D-4F did not directly activate the LCAT enzyme. nih.gov

However, in vivo experiments in apoE-null mice revealed a different outcome. nih.gov Subcutaneous administration of D-4F led to a significant increase in plasma LCAT activity after 72 hours. nih.gov This increase in activity was correlated with a significant rise in both HDL and apoA-I concentrations in the plasma of the D-4F-treated mice. nih.gov Therefore, the current evidence suggests that D-4F enhances LCAT activity in vivo not by direct enzymatic activation, but by increasing the concentration of its substrate and cofactor—HDL particles and apoA-I. nih.gov

Cellular Signaling Pathway Modulation

A significant aspect of D-4F's mechanism of action involves the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). nih.govnih.gov Studies have shown that D-4F treatment upregulates HO-1 expression in vascular smooth muscle cells (VSMCs) and endothelial cells. nih.govnih.gov This induction of HO-1 is crucial for many of the peptide's protective effects, including the inhibition of VSMC proliferation and migration, which are key events in the formation of neointima after vascular injury. nih.govnih.gov

The protective capacities of D-4F, such as its anti-oxidant and pro-migration effects on endothelial cells, were diminished when HO-1 was inhibited, highlighting the enzyme's central role in the peptide's mechanism. nih.gov The upregulation of HO-1 by D-4F is mediated through signaling pathways including PI3K/Akt/AMPK. nih.gov This induction of HO-1 represents a significant pharmacological tool for conferring vascular protection. nih.gov

The upregulation of HO-1 by D-4F strongly implies the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govtandfonline.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1. unipd.itmdpi.com Under basal conditions, Nrf2 is kept inactive in the cytoplasm; however, upon activation, it translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. mdpi.com

The induction of HO-1 is a well-established downstream consequence of Nrf2 activation. unipd.itmdpi.com The crosstalk between the Nrf2 and NF-κB inflammatory pathways is often mediated by HO-1. unipd.it Therefore, the consistent observation that D-4F upregulates HO-1 provides strong indirect evidence for the activation of the Nrf2/ARE signaling cascade as a key upstream event in its cellular protective mechanism. nih.govtandfonline.com

Modulation of Caspase Activities (e.g., Caspase-3, -8, -9)

The this compound has been shown to exert a modulatory effect on the activity of key caspases involved in apoptosis and inflammation. In a study investigating the inflammatory response to influenza A virus infection in human alveolar type II cells (A549), D-4F treatment significantly suppressed the activation of several caspases. ahajournals.org

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and is regulated by a cascade of enzymes known as caspases. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals and in turn activate executioner caspases, like caspase-3, which carry out the dismantling of the cell. ahajournals.org

Research findings indicate that influenza A virus infection leads to a significant increase in the activities of caspase-3, -8, and -9. ahajournals.org However, treatment with D-4F was found to effectively suppress these activities. Specifically, in infected cells, caspase-3 activity was enhanced 60-fold, and this was suppressed by D-4F treatment. ahajournals.org Similarly, caspase-9 activity, which increased four-fold upon infection, was also suppressed by D-4F. ahajournals.org The peptide also demonstrated an inhibitory effect on caspase-8 activity in both uninfected and infected cells at 24 hours post-infection. ahajournals.org

This modulation of caspase activity suggests a mechanism by which D-4F may exert its anti-inflammatory and cytoprotective effects, potentially by interfering with the apoptotic and inflammatory signaling cascades triggered by viral infections and other pathological stimuli. ahajournals.org

Table 1: Effect of D-4F on Caspase Activity in Influenza A-Infected A549 Cells
CaspaseEffect of Influenza A InfectionEffect of D-4F TreatmentReference
Caspase-360-fold increase in activitySuppressed activity ahajournals.org
Caspase-8Doubled activitySuppressed activity ahajournals.org
Caspase-94-fold increase in activitySuppressed activity ahajournals.org

Impact on Sterol-Regulatory Element Binding Protein (SREBP-1c) Pathways

The this compound has been demonstrated to influence lipid metabolism through its impact on the sterol-regulatory element binding protein-1c (SREBP-1c) pathway. SREBP-1c is a key transcription factor that regulates the expression of genes involved in de novo lipogenesis, the process of synthesizing fatty acids and triglycerides. nih.gov

In studies involving LDL receptor-null mice fed a Western diet, D-4F treatment was shown to significantly reduce renal SREBP-1c mRNA levels. nih.gov This reduction in SREBP-1c expression was associated with a decrease in renal triglyceride content and a reduction in renal inflammation. nih.gov The control group of mice fed the Western diet exhibited elevated levels of SREBP-1c mRNA and triglycerides in their kidneys, which were significantly lowered by D-4F treatment. nih.gov

Further research in high-fat diet-fed C57BL/6 mice has corroborated these findings, showing that both D-4F and another ApoA-I mimetic peptide, L-5F, decreased hepatic SREBP-1c mRNA levels. nih.govplos.org This effect suggests that D-4F can suppress high-fat diet-induced lipogenesis. nih.gov The reduction in hepatic SREBP-1c expression is a plausible mechanism for the observed decrease in hepatic triglyceride accumulation in D-4F treated mice. plos.org

Table 2: Effect of D-4F on SREBP-1c mRNA Levels
TissueExperimental ModelEffect of D-4F TreatmentReference
KidneyLDL receptor-null mice on a Western dietSignificantly reduced SREBP-1c mRNA levels (P < 0.01) nih.gov
LiverHigh-fat diet-fed C57BL/6 miceDecreased HFD-induced SREBP-1c mRNA levels (P < 0.001) nih.gov

Impact on Broader Lipid Metabolism and Transport Dynamics

Beyond its specific effects on SREBP-1c, the this compound exerts a wider influence on lipid metabolism and transport, contributing to its potential therapeutic benefits.

Reduction of Lipoprotein Lipid Hydroperoxides (LOOH)

A significant aspect of D-4F's mechanism of action is its ability to reduce the levels of lipoprotein lipid hydroperoxides (LOOH). LOOH are products of lipid peroxidation and are implicated in the pro-inflammatory and pro-atherogenic properties of lipoproteins.

In a study utilizing apolipoprotein E–null mice, oral administration of D-4F led to a significant reduction in LOOH within various lipoprotein fractions. ahajournals.org Specifically, D-4F treatment decreased LOOH content in very-low-density lipoprotein/intermediate-density lipoprotein (VLDL/IDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) fractions. ahajournals.org This reduction in lipoprotein-associated oxidized lipids is a key factor in the conversion of HDL from a pro-inflammatory to an anti-inflammatory particle. ahajournals.org The mechanism for this effect is thought to involve the rapid formation of small cholesterol-containing particles with pre-β mobility that are enriched in ApoA-I and paraoxonase activity, an enzyme that can hydrolyze oxidized lipids. ahajournals.org

Regulation of Phospholipid Metabolites (e.g., Lysophosphatidylcholine, Phosphatidylcholine)

The this compound also modulates the metabolism of phospholipids, which are integral components of cell membranes and lipoproteins and can be precursors to pro-inflammatory signaling molecules.

In the context of influenza A virus infection, D-4F treatment was found to inhibit the production of pro-inflammatory oxidized phospholipids by human type II pneumocytes, while the secretion of non-oxidized, non-inflammatory phospholipids remained unchanged. ahajournals.orgnih.gov This selective action suggests that D-4F can specifically target the pathways leading to the generation of harmful lipid species.

Furthermore, research has highlighted the high affinity of D-4F for oxidized phospholipids. nih.govnih.gov Studies have shown that the vulnerability of atherosclerotic plaques is related to the amount of LDL containing oxidized phosphatidylcholine. nih.gov By binding to and facilitating the removal of these oxidized lipids, D-4F can mitigate their pro-inflammatory effects. Additionally, D-4F has been shown to bind to lysophosphatidic acid with an extremely high affinity, which is significantly greater than that of native ApoA-I. nih.gov Lysophosphatidic acid is a bioactive lipid that can promote inflammation and cell proliferation.

A lipidomic analysis in a model of bleomycin-induced pulmonary fibrosis revealed that D-4F treatment significantly altered glycerophospholipid metabolism. nih.gov This suggests that D-4F's therapeutic effects in fibrotic diseases may be partly mediated through its influence on phospholipid profiles. nih.gov

Preclinical Investigations of D 4f Peptide in Animal and in Vitro Disease Models

Cardiovascular System Research Models

Research into the effects of the D-4F peptide on the cardiovascular system has heavily relied on murine models of atherosclerosis, such as apolipoprotein E-null (apoE-null) and LDL receptor-null mice, which spontaneously develop atherosclerotic lesions. mdpi.com

Studies in apoE-null and LDL receptor-null mice have been pivotal in demonstrating the anti-atherogenic properties of D-4F and its analogues. nih.govplos.org These models allow for the examination of the peptide's influence on both the development and progression of atherosclerotic plaques.

A significant body of evidence indicates that apoA-I mimetic peptides can inhibit the formation of early atherosclerotic lesions. nih.govnih.gov In apoE-null mice, treatment with the 4F peptide demonstrated a dramatic decrease in atherosclerosis in the innominate artery and aortic arch. nih.gov However, the efficacy of the peptide appears to be dependent on the maturity of the lesions. nih.govnih.gov

Investigations have shown that while D-4F significantly reduces rapidly evolving atherosclerotic lesions, it does not have a comparable effect on established, more mature plaques. ahajournals.org For instance, in a vein graft model in apoE-null mice, representing evolving atherosclerosis, D-4F treatment reduced plaque size by 42-43%. ahajournals.org In contrast, the same treatment had no significant effect on the size of established native aortic sinus lesions in the same animals. ahajournals.org This temporal limitation was also observed in other studies, where 4F was effective against nascent lesions but ineffective against larger, more mature lesions that develop at a later age. nih.govnih.gov A related peptide, Reverse-D4F (Rev-D4F), has also been shown to significantly decrease the area of atherosclerotic lesions in the aortic sinus of apoE-null mice. researchgate.netnih.gov

PeptideAnimal ModelLesion TypeKey FindingSource
D-4FApoE-null Mice (Vein Graft)Evolving LesionsReduced plaque size by 42-43% ahajournals.org
D-4FApoE-null Mice (Aortic Sinus)Established LesionsNo significant effect on plaque size ahajournals.org
4FApoE-null MiceNascent (Early) LesionsDramatically decreased atherosclerosis nih.govnih.gov
4FApoE-null MiceMature LesionsIneffective against lesion progression nih.govnih.gov
Rev-D4FApoE-null MiceAortic Sinus LesionsSignificantly decreased lesion area researchgate.netnih.gov

A key event in the formation of atherosclerotic plaques is the infiltration of macrophages. Studies have demonstrated that D-4F can effectively reduce the accumulation of these immune cells within vascular lesions. In the context of evolving vein graft lesions in apoE-null mice, D-4F treatment led to a 62-63% reduction in macrophage immunoreactivity within the plaques. ahajournals.org Similarly, the Rev-D4F peptide was found to significantly decrease the macrophage content of lesions in the aortic sinus. researchgate.netnih.gov This suggests that a primary anti-atherosclerotic mechanism of D-4F is the modulation of the inflammatory response by limiting the recruitment of monocytes and macrophages to the vessel wall. ahajournals.org

The this compound has been shown to improve endothelial dysfunction, a hallmark of atherosclerosis. Research indicates that D-4F enhances vasodilation, which is the ability of blood vessels to widen. In hypercholesterolemic LDL receptor-null mice, D-4F treatment was found to increase endothelium- and endothelial nitric oxide synthase (eNOS)-dependent vasodilation. ahajournals.org This improvement in vasoreactivity suggests that the peptide can help restore normal vascular function in the presence of high cholesterol levels. ahajournals.orgahajournals.org

At the cellular level, D-4F and its analogues exert direct anti-inflammatory effects on endothelial cells. In vitro studies have shown that Rev-D4F can inhibit the expression of key adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1), and chemokines like monocyte chemotactic protein-1 (MCP-1) in endothelial cells. researchgate.netnih.gov This action reduces the adhesion of monocytes to the endothelium, a critical early step in the development of atherosclerosis. researchgate.netnih.gov Furthermore, the 4F peptide helps restore the balance between nitric oxide and superoxide (B77818) anions in endothelial cells that have been exposed to LDL. ahajournals.org D-4F treatment can also prevent the loss of certain endothelial progenitor cell functions by increasing eNOS levels. nih.gov

PeptideModelEffectMechanism/FindingSource
Rev-D4FIn Vitro (Endothelial Cells)Anti-inflammatoryInhibited VCAM-1 and MCP-1 expression researchgate.netnih.gov
4FIn Vitro (LDL-treated Endothelial Cells)Restored Redox BalanceRestored balance between nitric oxide and superoxide ahajournals.org
D-4FIn Vitro (Endothelial Progenitor Cells)Improved Cell FunctionIncreased endothelial nitric oxide synthase (eNOS) nih.gov
L-4FIn Vitro (LPS-induced)Anti-inflammatoryReduced VCAM-1 expression frontiersin.org

The protective effects of apoA-I mimetic peptides extend to the myocardium, particularly in models of diabetes and myocardial infarction. In a mouse model of type 2 diabetes, the L-4F peptide was shown to prevent myocardial and coronary dysfunction. nih.gov This protective effect was associated with a reduction in myocardial oxidative stress and inflammation. Specifically, L-4F treatment led to decreased levels of superoxide and inducible nitric oxide synthase (iNOS) in cardiac tissue. nih.gov Concurrently, it increased the expression of protective molecules such as heme oxygenase-1 (HO-1), phosphorylated AMP-activated protein kinase (pAMPK), and phosphorylated endothelial nitric oxide synthase (peNOS). nih.gov Following myocardial infarction, L-4F has been shown to decrease the expansion of pro-inflammatory macrophages within the heart muscle. mdpi.com These findings highlight the peptide's potential to mitigate cardiac damage by targeting inflammation and oxidative stress pathways directly within the myocardium. nih.govahajournals.org

Neointimal Formation in Vascular Injury Models

The apolipoprotein A-I mimetic peptide, D-4F, has been investigated for its potential to inhibit neointimal hyperplasia, a key process in the development of restenosis after vascular injury. nih.gov In a mouse model involving carotid artery ligation, treatment with D-4F resulted in a significant inhibition of neointimal formation. nih.gov

Morphometric analysis of the occluded vessels in C57BL/6J mice revealed that D-4F treatment significantly inhibited intimal hyperplasia by 42% compared to the vehicle-treated group. nih.gov This inhibitory effect was associated with a marked reduction in local inflammation. Specifically, D-4F treatment led to decreased infiltration of neutrophils and macrophages into the injured vascular tissue. nih.gov

Furthermore, the peptide's anti-inflammatory action was evidenced by its effect on the expression of key proinflammatory mediators. nih.gov In the D-4F treated group, there was a significant reduction in the mRNA expression of monocyte chemotactic protein 1 (MCP-1) by 55% and vascular cell adhesion protein 1 (VCAM-1) by 53% when compared to the control group. nih.gov These findings suggest that D-4F restrains neointimal formation by suppressing the inflammatory response integral to vascular remodeling after injury. nih.govnih.gov It has been shown that D-4F inhibits the proliferation and migration of vascular smooth muscle cells (VSMC) in vitro. nih.gov

Table 1: Effect of D-4F on Neointimal Formation and Inflammatory Markers

ParameterEffect of D-4F TreatmentPercentage Reduction vs. Vehicle
Intimal HyperplasiaSignificantly Inhibited42%
Neutrophil and Macrophage InfiltrationReducedNot Quantified
Monocyte Chemotactic Protein 1 (MCP-1) mRNASignificantly Reduced55%
Vascular Cell Adhesion Protein 1 (VCAM-1) mRNASignificantly Reduced53%

Metabolic Disorder Research Models

Diabetes and High-Fat Diet-Induced Metabolic Dysregulation (e.g., C57BL/6 mice)

The this compound has been studied in the context of metabolic disorders using high-fat diet (HFD)-fed C57BL/6 mice, a common model for inducing insulin (B600854) resistance and metabolic dysregulation. plos.orgnih.govnih.gov In these studies, mice are typically fed an HFD for several weeks to develop features of metabolic syndrome before being treated with the peptide. nih.govnih.gov Research indicates that D-4F can ameliorate several key aspects of HFD-induced metabolic dysfunction. plos.orgnih.gov

A high-fat diet is known to induce a state of chronic, low-grade inflammation in the liver. Studies in HFD-fed C57BL/6 mice have shown that D-4F treatment can significantly suppress this hepatic inflammation. plos.orgnih.gov This effect is characterized by a reduced expression of inflammatory markers and a decrease in macrophage infiltration in the liver. nih.gov

Treatment with D-4F abrogated the HFD-induced increase in the hepatic mRNA expression of several pro-inflammatory cytokines. plos.org The expression of genes for Interleukin-1β (IL-1β), Interferon-gamma (IFNγ), Serum amyloid A1 (SAA1), and Tumor necrosis factor-alpha (TNFα) were all significantly elevated in the HFD group compared to mice on a normal diet. D-4F treatment reversed this effect, bringing the expression levels down significantly. plos.org This suggests that the peptide interferes with key inflammatory pathways that are activated in the liver in response to overnutrition. nih.gov

Table 2: Effect of D-4F on Hepatic Inflammatory Gene Expression

GeneEffect of High-Fat Diet (HFD)Effect of D-4F Treatment in HFD Mice
IL-1βSignificantly IncreasedSignificantly Decreased vs. HFD
IFNγSignificantly IncreasedSignificantly Decreased vs. HFD
SAA1Significantly IncreasedSignificantly Decreased vs. HFD
TNFαSignificantly IncreasedSignificantly Decreased vs. HFD

In models of HFD-induced obesity, D-4F has demonstrated the ability to improve glucose homeostasis. plos.orgnih.gov Male C57BL/6 mice fed an HFD for 16 weeks developed significant glucose intolerance. nih.gov Subsequent treatment with D-4F led to a significant improvement in glucose clearance during a glucose tolerance test (GTT). plos.orgnih.gov

The improvement in glucose metabolism was quantified by measuring the area under the curve (AUC) during the GTT. The D-4F treated group showed a significant decrease in the AUC for glucose compared to the untreated HFD group, indicating more efficient removal of glucose from the bloodstream. plos.orgnih.gov This enhancement in glucose clearance is associated with improved insulin sensitivity and suggests that D-4F helps to restore the body's response to insulin, which is impaired by a high-fat diet. plos.orgnih.govnih.gov

Table 3: D-4F Effect on Glucose Tolerance in High-Fat Diet-Fed Mice

Treatment GroupOutcome MeasureResult
High-Fat Diet (HFD)Glucose Tolerance Test (GTT)Impaired glucose clearance
HFD + D-4FGlucose Tolerance Test (GTT)Significantly improved glucose clearance
HFD + D-4FArea Under the Curve (AUC) for Glucose1.40-fold decrease compared to HFD

A high-fat diet leads to the accumulation of lipids, particularly triglycerides, in the liver, a condition known as hepatic steatosis. D-4F treatment has been shown to counteract this effect. nih.gov In HFD-fed mice, hepatic triglyceride levels were significantly elevated compared to controls on a normal diet. Treatment with D-4F brought these triglyceride levels back to baseline. plos.orgnih.gov

This reduction in hepatic lipid accumulation is linked to the suppression of genes involved in de novo fatty acid biosynthesis. nih.gov D-4F treatment decreased the hepatic expression of Sterol regulatory element-binding protein 1c (SREBP-1c) and Carbohydrate-responsive element-binding protein (ChREBP), two key transcription factors that promote lipid production in the liver. nih.govplos.org This suggests that D-4F interferes with the pathways of hepatic lipid synthesis that are overactivated by a high-fat diet. nih.gov

Table 4: D-4F Effect on Hepatic Lipids and Gene Expression

ParameterEffect of High-Fat Diet (HFD)Effect of D-4F Treatment in HFD Mice
Hepatic Triglyceride LevelsSignificantly IncreasedReduced to baseline levels
SREBP-1c mRNA ExpressionSignificantly IncreasedSignificantly Decreased vs. HFD
ChREBP mRNA ExpressionNot specifiedDecreased

The beneficial effects of D-4F on metabolic health also extend to its ability to modulate oxidized lipids, which are known to be pro-inflammatory. nih.gov In mouse models of atherosclerosis fed a Western diet, treatment with the 4F peptide significantly reduced tissue levels of oxidized phospholipids (B1166683) (Ox-PL) and associated inflammation without altering plasma lipid levels. nih.gov

Studies have demonstrated that feeding mice metabolites of arachidonic acid can induce systemic inflammation, an effect that was significantly ameliorated by the administration of the 4F peptide. nih.gov In low-density lipoprotein receptor-null (LDLR-/-) mice, a Western diet increased levels of free arachidonic acid in the liver and enterocytes. D-4F treatment reduced these levels, suggesting a reduction in phospholipase activity. The peptide's ability to bind oxidized lipids with high affinity is a key mechanism for its anti-inflammatory effects. By reducing the levels of pro-inflammatory oxidized fatty acids in the intestine and liver, D-4F can decrease systemic inflammation. nih.gov

Inflammatory and Autoimmune Disease Research Models

The anti-inflammatory properties of the this compound have been extensively studied in the context of inflammatory and autoimmune diseases. By mimicking the function of ApoA-I, D-4F can bind to and neutralize pro-inflammatory oxidized phospholipids, thereby reducing the inflammatory cascade.

Systemic Sclerosis Models

Systemic sclerosis is an autoimmune disease characterized by widespread fibrosis in the skin and internal organs. In a bleomycin-induced model of pulmonary fibrosis, a key pathology in systemic sclerosis, D-4F has demonstrated significant therapeutic effects. Treatment with D-4F was found to ameliorate the fibrotic damage in the lungs. This protective effect is believed to be mediated, at least in part, by the inhibition of the expression of phospholipase A2 group IVC (pla2g4c) and its influence on glycerophospholipid metabolism. Furthermore, in a mouse model of scleroderma, D-4F administration led to a decrease in the levels of antibodies against oxidized phospholipids, suggesting a modulation of the autoimmune response.

Table 1: Effects of D-4F in a Bleomycin-Induced Pulmonary Fibrosis Model
ParameterObservationPotential Mechanism
Pulmonary FibrosisAmelioratedInhibition of pla2g4c expression
MetabolismAlteration in glycerophospholipid metabolism-
AutoimmunityDecreased antibodies to oxidized phospholipidsNeutralization of pro-inflammatory lipids

Intestinal Inflammation Models (e.g., inflammatory bowel disease)

The efficacy of D-4F has been evaluated in several animal models of inflammatory bowel disease (IBD), where it has been shown to mitigate intestinal inflammation. In a cyclooxygenase-2 (COX-2) deficient mouse model of Crohn's disease, oral administration of D-4F protected against the development of IBD. jefferson.edu This protective effect was associated with the inhibition of the pro-inflammatory phenotype of macrophages. jefferson.edu

In dextran sodium sulfate (DSS)-induced colitis models, D-4F treatment led to a reduction in colitis-associated weight loss, a decrease in the shortening of the colon, and an improvement in the histological score of colitis severity. nih.gov Furthermore, the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) was significantly reduced in the distal colon of D-4F-treated mice. nih.gov Studies in both the piroxicam-accelerated IL-10 knockout and myeloid COX-2 knockout mouse models of IBD have shown that D-4F's protective effects correlate with the suppression of a wide range of pro-inflammatory lipid mediators in both intestinal tissue and plasma. jefferson.edu

Table 2: Effects of D-4F in Mouse Models of Inflammatory Bowel Disease
IBD ModelKey FindingsAffected Inflammatory Mediators
COX-2 DeficientProtection against IBD developmentInhibition of pro-inflammatory macrophage phenotype
DSS-Induced ColitisReduced weight loss, colon shortening, and improved histologyDecreased IL-6 mRNA expression in the colon
Piroxicam-Accelerated IL-10 KnockoutSuppression of pro-inflammatory lipid mediators15-HETE, 12-HETE, 13-HODE, LTB4, LTE4
Myeloid COX-2 KnockoutSuppression of pro-inflammatory lipid mediators15-HETE, 12-HETE, 5-HETE, 13-HODE, LTB4, 6-keto-PGF1α, PGF2α, TXB2

Viral Infection Research Models

The potential of D-4F to modulate the inflammatory response to viral infections has been investigated, with a particular focus on the Influenza A virus.

Influenza A Virus Infection Models (e.g., mice, human pneumocytes)

In studies involving both mice and human pneumocytes, D-4F has been shown to inhibit the inflammatory response triggered by Influenza A virus infection. In LDL receptor-null mice infected with influenza, daily injections of D-4F prevented the dramatic increase in macrophage infiltration into the aortic arch and innominate artery. In vitro studies using the human alveolar type II cell line, A549, have further elucidated the cellular mechanisms of D-4F's action.

A hallmark of D-4F's activity in influenza infection models is the suppression of pro-inflammatory cytokine production. In infected LDL receptor-null mice, D-4F treatment inhibited the increase in plasma levels of IL-6. Similarly, in infected A549 human pneumocytes, D-4F suppressed virus-induced IL-6 production in a dose-dependent manner. nih.gov

Influenza A infection of A549 cells leads to a significant increase in the production and secretion of pro-inflammatory oxidized phospholipids. Treatment with D-4F was found to inhibit the production of several of these inflammatory lipids, including 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), and 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine (PEIPC). This inhibition of oxidized phospholipid production is a key mechanism by which D-4F is thought to reduce the inflammatory consequences of influenza infection.

Table 3: Effects of D-4F in Influenza A Virus Infection Models
Model SystemFindingSpecific Outcome
LDL Receptor-Null MiceReduced Macrophage InfiltrationPrevention of increased macrophage presence in major arteries
LDL Receptor-Null MiceSuppression of Cytokine ProductionInhibition of the rise in plasma IL-6 levels
A549 Human PneumocytesSuppression of Cytokine ProductionDose-dependent suppression of virus-induced IL-6
A549 Human PneumocytesInhibition of Oxidized Phospholipid ProductionReduced levels of POVPC, PGPC, and PEIPC
Reduction of Viral Titers

The apolipoprotein A-I (ApoA-I) mimetic peptide D-4F has demonstrated antiviral properties in preclinical studies. In in vitro experiments involving epithelial cells, treatment with the 4F peptide led to a notable decrease in viral titers. Specifically, in studies using Vero E6 and human lung epithelial Calu3 cells, the 4F peptide showed a reduction in the viral titer of SARS-CoV-2 at concentrations ranging from 1 to 100 μM nih.gov. This suggests a direct or indirect inhibitory effect on the production of infectious virus particles.

SARS-CoV-2 Infection Models (in vitro epithelial cells)

The this compound, a mimetic of apolipoprotein A-I, has been investigated for its potential therapeutic effects in the context of SARS-CoV-2 infection using in vitro models of human lung epithelial cells (Calu3) and Vero-E6 cells. tandfonline.comnih.gov Research indicates that the peptide may combat the virus by inhibiting viral entry mediated by the Spike protein and by modulating the host's cellular response. nih.govtandfonline.comnih.gov

Studies have shown that the 4F peptide possesses antiviral activity against SARS-CoV-2 in epithelial cell cultures. nih.govtandfonline.com Treatment of both Vero E6 and Calu3 cells with 4F was found to inhibit viral replication. nih.gov This was corroborated by a reduction in viral titers in the cell culture supernatants. nih.gov In Calu3 cells infected with SARS-CoV-2, the 4F peptide was also found to upregulate inducers of the interferon pathway, such as MX-1, which are part of the host's natural antiviral response. tandfonline.com A significant reduction in the replication of the SARS-CoV-2 virus, by more than tenfold, was observed in human cells treated with a similar peptide, pJAK2, which acts as a molecular decoy to block proteins the virus uses to evade the immune system. ufhealth.org

Table 1: Effect of 4F Peptide on SARS-CoV-2 in In Vitro Epithelial Cell Models

Cell LineEndpoint MeasuredOutcome with 4F Peptide TreatmentCitation
Vero E6Viral TiterSignificant reduction nih.gov
Calu3Viral TiterSignificant reduction nih.gov
Calu3Viral ReplicationAttenuated nih.govtandfonline.com
Calu3ApoptosisReduced nih.govtandfonline.com
Vero E6ApoptosisReduced nih.govtandfonline.com
Calu3Mitochondrial Reactive Oxygen Species (mito-ROS)Downregulated tandfonline.com

Beyond its effects on viral replication, the 4F peptide has been shown to counteract the cellular damage caused by SARS-CoV-2 infection. nih.govtandfonline.comnih.gov The peptide reduced cellular apoptosis (programmed cell death) in both SARS-CoV-2 infected Vero-E6 and Calu3 cells. nih.govtandfonline.comnih.gov Furthermore, in infected Calu3 cells, 4F peptide treatment led to a downregulation of mitochondrial reactive oxygen species (mito-ROS), indicating a reduction in oxidative stress. tandfonline.com This antioxidant effect may contribute to the peptide's antiviral and cytoprotective properties. nih.gov

Ocular Disease Research Models

The this compound has been evaluated in animal models relevant to age-related macular degeneration (AMD), a condition where the accumulation of lipids in Bruch's membrane (BrM) is a key pathological feature. nih.gov Preclinical studies have utilized aged nonhuman primates and ApoE-null mice, which are known to develop lipid deposits in BrM similar to those seen in early AMD. nih.govarvojournals.orgnih.gov These models are instrumental in testing therapies aimed at clearing these harmful lipid accumulations. nih.gov

In murine models (ApoEnull mice), intravitreal injections of the 4F peptide resulted in a dose-dependent reduction of esterified cholesterol (EC) in the Bruch's membrane. nih.govtandfonline.com At the highest tested dose of 2.4 µg, EC was reduced by an average of approximately 60%, which was accompanied by a restoration of the BrM to its normal pentalaminar structure and thickness. nih.govtandfonline.comresearchgate.net Oral administration of D-4F in mice also proved effective, significantly reducing lipid deposits in BrM after 12 weeks of daily treatment. arvojournals.org

Studies in aged nonhuman primates (Macaca fascicularis) have shown similar positive outcomes. arvojournals.org Intravitreal injections of the related L-4F peptide led to a substantial pharmacological reduction of neutral lipids and esterified cholesterol in the Bruch's membrane. arvojournals.orgnih.govresearchgate.net This lipid clearance was associated with an improvement in the ultrastructure of the membrane. arvojournals.orgnih.gov These findings in both murine and non-human primate models suggest that ApoA-I mimetic peptides can effectively target and reduce a critical precursor to AMD. nih.govnih.gov

Table 2: Effect of 4F Peptides on Bruch's Membrane Lipid Accumulation in Animal Models

Animal ModelPeptideKey FindingQuantitative ResultCitation
ApoE-null MiceD-4F / 4FDose-dependent reduction of esterified cholesterol (EC) in BrM.~60% reduction in EC at 2.4 µg dose. nih.govtandfonline.comresearchgate.net
ApoE-null MiceD-4F (oral)Significant reduction of lipid deposits in BrM.16.6% reduction after 12 weeks. arvojournals.org
Aged Non-human PrimatesL-4FPharmacologic reduction of BrM neutral lipid and EC.58.6% reduction in lipid staining. arvojournals.org

Age-Related Macular Degeneration (AMD) Precursors (e.g., murine, non-human primate Bruch's membrane models)

Neurodegenerative Disease Research Models

Inflammation is increasingly recognized as a significant contributor to the pathogenesis of neurodegenerative conditions such as Alzheimer's disease. The anti-inflammatory properties of the this compound have prompted its investigation in relevant animal and in vitro models of these disorders.

Preclinical studies have utilized transgenic mouse models of Alzheimer's disease, such as the APPswe-PS1ΔE9 mouse, which develops age-dependent amyloid-beta (Aβ) plaques and cognitive deficits, to explore the efficacy of D-4F.

In transgenic mouse models of Alzheimer's disease, administration of D-4F has been shown to significantly quell neuroinflammatory processes. Treatment with D-4F leads to a notable decrease in the number of activated microglia and reactive astrocytes in the hippocampal region. nih.govresearchgate.net This reduction in glial activation is accompanied by a significant decrease in the levels of pro-inflammatory cytokines in the brain, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). researchgate.net Furthermore, D-4F treatment has been observed to lower the expression of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine implicated in the recruitment of immune cells to sites of inflammation within the brain. nih.govresearchgate.net These findings collectively suggest that D-4F exerts potent anti-inflammatory effects within the central nervous system.

Table 1: Effects of D-4F on Neuroinflammation Markers in Alzheimer's Disease Mouse Models
Inflammatory MarkerEffect of D-4F TreatmentSource
Activated MicrogliaSignificantly Decreased nih.govresearchgate.net
Reactive AstrocytesSignificantly Decreased nih.gov
TNF-αSignificantly Decreased researchgate.net
IL-1βSignificantly Decreased researchgate.net
MCP-1Significantly Reduced nih.govresearchgate.net

The this compound has demonstrated a protective effect on the blood-brain barrier (BBB) in the context of Alzheimer's disease pathology. Research using dynamic SPECT/CT imaging in APP/PS1 transgenic mice revealed that 4F treatment significantly reduces the accumulation of radiolabeled Aβ42 in the BBB endothelium. In wild-type mice, the peptide was found to decrease the blood-to-brain influx rate of Aβ42. Mechanistic studies in human BBB endothelial cell monolayers have shown that D-4F can decrease the Aβ42-induced activation of the p38 pathway, a signaling cascade involved in Aβ trafficking. Inhibition of this pathway was shown to reduce both the endothelial accumulation and the luminal-to-abluminal permeability of Aβ42. These findings indicate that D-4F helps to mitigate the toxic exposure of the BBB to amyloid-beta.

In vitro studies utilizing primary mouse and human glial cells have elucidated the role of D-4F in modulating apolipoprotein E (ApoE), a key protein in brain lipid transport and Aβ clearance. The 4F peptide has been shown to significantly increase the secretion and lipidation of ApoE from both astrocytes and microglia. researchgate.netnih.gov This is particularly significant as aggregated Aβ has been found to inhibit these processes, leading to an intracellular accumulation of ApoE. researchgate.netnih.gov Treatment with 4F counteracts this inhibitory effect of Aβ. researchgate.netnih.gov The mechanism for this action is, in part, dependent on the lipid transporter ATP-binding cassette transporter A1 (ABCA1) and involves the secretory pathway from the endoplasmic reticulum to the Golgi apparatus. researchgate.netnih.gov By promoting the proper lipidation of ApoE, D-4F may enhance the clearance of Aβ.

Table 2: D-4F's Impact on ApoE in Glial Cells
ParameterEffect of D-4F TreatmentKey FindingsSource
ApoE SecretionIncreasedObserved in primary human and mouse astrocytes and microglia. researchgate.netnih.gov
ApoE LipidationIncreasedForms HDL-like particles; dependent on ABCA1. researchgate.netnih.gov
Aβ-induced InhibitionCounteractedMitigates the detrimental effects of aggregated Aβ on ApoE trafficking. researchgate.netnih.gov

The molecular and cellular changes induced by D-4F in Alzheimer's disease models translate to functional improvements in cognitive performance. In the APPswe-PS1ΔE9 transgenic mouse model, oral administration of D-4F resulted in a significantly shorter escape latency in the Morris Water Maze test, a standard assessment of spatial learning and memory. researchgate.net This improvement in cognitive function was associated with a significant reduction in the Aβ plaque burden in the hippocampus. researchgate.netnih.gov Similar cognitive benefits were observed in LDL receptor-null mice, where oral D-4F improved cognitive performance and reduced cerebrovascular inflammation. nih.gov The enhancement of cognitive function is a key outcome of the peptide's anti-inflammatory and Aβ-modulating effects. nih.govqanatx.com

Alzheimer's Disease Models (e.g., transgenic mice)

Renal Inflammation Models

The potent anti-inflammatory properties of the this compound have also been demonstrated in preclinical models of renal inflammation. In LDL receptor-null mice fed a high-fat Western diet, a model known to induce systemic and renal inflammation, the oral administration of D-4F has shown significant renoprotective effects. Treatment with D-4F reduced the renal levels of oxidized phospholipids to those observed in mice on a standard chow diet. nih.gov This was accompanied by a reduction in the renal expression of sterol-regulatory element binding protein-1c (SREBP-1c) mRNA and a decrease in renal triglyceride levels, without affecting plasma lipid levels. nih.gov

In a different model involving myocardial infarction followed by radiocontrast administration in rats, which induces acute kidney injury, treatment with the 4F peptide demonstrated protective effects. These effects included a decrease in macrophage infiltration in renal tissues. The peptide also helped to preserve renal function, as indicated by assessments of creatinine clearance.

Table 3: Effects of D-4F in Renal Inflammation Models
ModelKey FindingsSource
LDL receptor-null mice on Western dietReduced renal oxidized phospholipids, SREBP-1c mRNA, and triglyceride levels. nih.gov
Myocardial infarction with radiocontrast-induced kidney injury (rats)Decreased macrophage infiltration in renal tissue and preserved renal function.

Cancer Research Models

The apolipoprotein A-I (apoA-I) mimetic peptide, D-4F, has been the subject of preclinical investigations to determine its potential role in cancer therapy. Research has particularly focused on its effects in various cancer models, including epithelial ovarian cancer. These studies have explored the mechanisms by which D-4F may inhibit cancer progression, focusing on its impact on cell viability, proliferation, and the cellular antioxidant environment.

Studies utilizing in vitro cell lines and murine models have been instrumental in elucidating the effects of D-4F on epithelial ovarian cancer. A key model in this research is the ID8 mouse epithelial ovarian cancer cell line, which has been used both in cell culture experiments and in mouse models of the disease. nih.gov Research in this area has demonstrated that D-4F can directly impact the viability and growth of these cancer cells and modulate the cellular environment to be less conducive to tumor growth. nih.gov

In vitro studies have shown that treatment with D-4F significantly reduces the viability and proliferation of ID8 ovarian cancer cells. nih.gov The inhibitory effects of D-4F on the proliferation and viability of these cancer cells are linked to the upregulation of the antioxidant enzyme manganese superoxide dismutase (MnSOD). nih.gov When MnSOD is inhibited, the anti-proliferative effects of D-4F are negated, suggesting a crucial role for this enzyme in the peptide's mechanism of action. nih.gov Furthermore, in a mouse model of ovarian cancer, D-4F treatment was found to decrease tumor burden. pnas.org

Effect of D-4F on ID8 Ovarian Cancer Cell Viability
TreatmentEffect on Cell ViabilityKey Finding
D-4FSignificant reduction in the number of viable ID8 cells. nih.govThe inhibitory effects are mediated, at least in part, by the induced expression and activity of MnSOD. nih.gov

D-4F treatment has been observed to improve the antioxidant status of ID8 ovarian cancer cells. nih.gov This improvement is characterized by a reduction in markers of oxidative stress, including lipid peroxidation, protein carbonyl content, superoxide anion levels, and hydrogen peroxide levels. nih.gov Concurrently, D-4F treatment leads to an increase in the concentration of glutathione (GSH), a key cellular antioxidant. nih.gov The anti-tumorigenic properties of D-4F are suggested to be mediated in part by this direct reduction in oxidative stress. nih.gov The peptide's ability to bind and remove oxidized lipids is a proposed mechanism for its action in reducing oxidative stress. nih.gov

Effect of D-4F on Antioxidant Status in ID8 Ovarian Cancer Cells
ParameterEffect of D-4F Treatment
Lipid PeroxidationReduced. nih.gov
Protein Carbonyl ContentReduced. nih.gov
Superoxide Anion LevelsReduced. nih.gov
Hydrogen Peroxide LevelsReduced. nih.gov
Glutathione (GSH) ConcentrationIncreased. nih.gov

Advanced Research Methodologies in D 4f Peptide Studies

In Vitro Cellular Assays

To investigate the effects of D-4F on endothelial inflammation, researchers utilize co-culture systems involving human aortic endothelial cells (HAECs). In these models, HAECs are often cultured with other cell types, such as monocytes, to mimic the interactions that occur at the vascular wall during atherogenesis. Studies have shown that in the presence of inflammatory stimuli, such as oxidized low-density lipoprotein (ox-LDL), there is an increased expression of adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemotactic protein-1 (MCP-1) on the surface of endothelial cells. This leads to enhanced adhesion of monocytes to the endothelium, a critical early step in the formation of atherosclerotic plaques.

Research has demonstrated that treatment with D-4F's counterpart, reverse-D4F (Rev-D4F), can significantly inhibit the expression of VCAM-1 and MCP-1 in human aortic endothelial cells. researchgate.net This, in turn, reduces the adhesion of monocytes to these endothelial cells, suggesting a potent anti-inflammatory effect at the cellular level. researchgate.net These findings highlight the utility of HAEC co-culture systems in demonstrating the direct anti-atherosclerotic properties of apoA-I mimetic peptides.

A key mechanism by which D-4F is thought to exert its anti-atherosclerotic effects is by promoting the removal of excess cholesterol from macrophages, a process known as reverse cholesterol transport. To study this, researchers frequently employ macrophage cholesterol efflux assays using cell lines like THP-1, a human monocytic cell line that can be differentiated into macrophages.

In these assays, macrophages are first loaded with cholesterol, often using acetylated low-density lipoprotein (acLDL), to create "foam cells," which are characteristic of atherosclerotic lesions. nih.gov The ability of D-4F to promote the efflux of this cholesterol is then measured. Studies have consistently shown that D-4F significantly enhances cholesterol efflux from these macrophage foam cells in a concentration- and time-dependent manner. nih.gov The underlying mechanism involves the upregulation of the ATP-binding cassette transporter A1 (ABCA1), a key protein involved in cholesterol transport. nih.gov D-4F has been found to increase both the mRNA and protein expression of ABCA1, an effect that is mediated through the cAMP-PKA signaling pathway. nih.govnih.gov

Table 1: Effect of D-4F on Cholesterol Efflux and ABCA1 Expression in Macrophages
ParameterObservationUnderlying MechanismReference
Cholesterol EffluxSignificantly increased in a concentration and time-dependent manner.Promotion of reverse cholesterol transport. nih.gov
ABCA1 mRNA and Protein ExpressionIncreased in a dose-dependent manner.Activation of the cAMP-PKA pathway. nih.govnih.gov

Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study endothelial dysfunction, a critical initiating event in cardiovascular disease. mdpi.com Injury to these cells can be induced by various stimuli, including oxidized low-density lipoprotein (ox-LDL), which is known to cause oxidative stress and apoptosis in endothelial cells.

Research has demonstrated that pretreatment with D-4F can significantly protect HUVECs from ox-LDL-induced injury. nih.govresearchgate.net D-4F was found to inhibit the cytotoxic effects of ox-LDL, as evidenced by reduced apoptosis and lactate (B86563) dehydrogenase (LDH) release, and improved cell viability. nih.govresearchgate.net The protective mechanism involves the scavenging of intracellular reactive oxygen species (ROS) and the suppression of lipid peroxide production. nih.govresearchgate.net A key finding from these studies is that D-4F's protective effect is mediated by preventing the downregulation of Pigment Epithelium-Derived Factor (PEDF), a protein with potent antioxidant and anti-inflammatory properties. nih.govresearchgate.net

The anti-inflammatory properties of D-4F extend to the central nervous system, where glial cells, such as microglia and astrocytes, play a crucial role in neuroinflammation. In vitro assays using these cells are employed to understand the neuroprotective potential of D-4F. While direct studies on D-4F in glial cell assays are part of a broader research area, the known anti-inflammatory mechanisms of apoA-I mimetics are highly relevant. For instance, in models of neuroinflammation, D-4F has been shown to promote M2 macrophage polarization, which is an anti-inflammatory phenotype. nih.gov This suggests that D-4F could similarly modulate the activation state of microglia, shifting them from a pro-inflammatory to an anti-inflammatory and neuroprotective phenotype.

Recent research has explored the antiviral potential of D-4F, particularly in the context of respiratory viruses. In vitro viral infection models using cell lines such as human lung epithelial Calu-3 cells and Vero-E6 cells have been instrumental in these investigations. nih.govresearchgate.netnih.gov Studies have shown that the 4F peptide can inhibit the entry of SARS-CoV-2, the virus responsible for COVID-19, into these cells. nih.gov

The antiviral activity of 4F is multifaceted. It has been shown to upregulate inducers of the interferon pathway, such as MX-1 and Heme oxygenase 1 (HO-1), which are critical components of the innate immune response to viral infections. nih.govresearchgate.netnih.gov Furthermore, 4F reduces cellular apoptosis and the secretion of pro-inflammatory cytokines like IL-6 in virally infected cells. nih.govresearchgate.netnih.gov These findings suggest that D-4F may have a dual role in combating viral infections by directly inhibiting viral replication and by mitigating the associated inflammatory damage. nih.govresearchgate.netnih.govresearchgate.net

Table 2: Antiviral and Anti-inflammatory Effects of 4F Peptide in Viral Infection Models
Cell LineVirusObserved Effects of 4FReference
Calu-3, Vero-E6SARS-CoV-2Inhibits viral entry and replication. nih.govresearchgate.netnih.gov
Calu-3SARS-CoV-2Upregulates MX-1 and Heme oxygenase 1 (HO-1). nih.govresearchgate.netnih.gov
Calu-3, Vero-E6SARS-CoV-2Reduces cellular apoptosis and IL-6 secretion. nih.govresearchgate.netnih.gov

Cancer Cell Line Studies (e.g., ID8 cells)

Studies utilizing the ID8 mouse ovarian cancer cell line have provided significant insights into the anti-tumorigenic properties of the D-4F peptide. Research has demonstrated that D-4F treatment can inhibit the proliferation and viability of these cancer cells. nih.govnih.gov The mechanism underlying this effect is linked to the peptide's ability to modulate the cellular oxidative state.

Specifically, D-4F treatment has been shown to improve the antioxidant status within ID8 cells. nih.gov This is evidenced by measurable reductions in lipid peroxidation, protein carbonyl content, superoxide (B77818) anion levels, and hydrogen peroxide levels. nih.gov A key finding is that D-4F induces the expression and activity of the antioxidant enzyme manganese superoxide dismutase (MnSOD). nih.gov When MnSOD is inhibited in ID8 cells using shRNA, the inhibitory effects of D-4F on cell viability and proliferation are negated. nih.gov This suggests that the anti-cancer effects of D-4F in this cell line are mediated, at least in part, by its ability to upregulate MnSOD and reduce oxidative stress. nih.gov In vivo studies have complemented these findings, showing that D-4F administered in the drinking water of mice with ID8 cell-induced tumors significantly reduces tumor size. nih.gov

Table 1: Effect of D-4F on ID8 Ovarian Cancer Cells

Parameter Studied Observation with D-4F Treatment Implied Mechanism
Cell Viability Significantly reduced nih.gov Inhibition of cancer cell survival
Cell Proliferation Significantly reduced nih.govnih.gov Inhibition of cancer cell growth
Oxidative Stress Markers Decreased lipid peroxidation, protein carbonyls, superoxide, and H₂O₂ nih.gov Improvement of cellular antioxidant status
MnSOD Expression & Activity Increased mRNA, protein, and activity levels nih.gov Upregulation of a key antioxidant enzyme

In Vivo Animal Models and Experimental Design

In vivo studies, primarily using rodent models, have been fundamental in understanding the physiological effects of the this compound, particularly in the context of cardiovascular and metabolic diseases.

Genetically engineered mouse models that are predisposed to developing atherosclerosis have been instrumental in evaluating the anti-atherogenic properties of D-4F. The most commonly used models are the apolipoprotein E-null (apoE-/-) and the low-density lipoprotein receptor-null (LDLR-/-) mice.

In apoE-null mice, oral administration of D-4F has been shown to dramatically reduce the development of atherosclerotic lesions. ahajournals.orgnih.govahajournals.org This effect occurs without significantly altering plasma levels of total or HDL-cholesterol. nih.gov The mechanism of action in these mice involves the rapid formation of small, pre-β-like high-density lipoprotein (HDL) particles. ahajournals.orgahajournals.org These newly formed particles are enriched in apoA-I and paraoxonase, leading to a conversion of HDL from a pro-inflammatory to an anti-inflammatory state. ahajournals.org This functional change in HDL enhances its ability to mediate cholesterol efflux and promote reverse cholesterol transport from macrophages. ahajournals.org Studies have also shown that D-4F can reduce evolving atherosclerotic lesions in vein grafts in apoE-null mice, though it may not affect already established lesions. ahajournals.org

Similarly, in LDL receptor-null mice, D-4F has been demonstrated to reduce atherosclerosis by approximately 79% when administered with a Western diet. nih.gov The peptide improves vasodilation and restores the balance between nitric oxide and superoxide anions in endothelial cells. ahajournals.org Research in this model also highlights that D-4F's beneficial effects are not dependent on the presence of apoE. ahajournals.org Furthermore, in LDLR-/- mice on a Western diet, D-4F was found to reduce renal inflammation and cardiac hypertrophy. nih.govnih.gov

Table 2: Summary of D-4F Effects in Genetically Modified Mouse Models

Mouse Model Key Findings Reference
Apolipoprotein E-null (apoE-/-) Dramatically reduces atherosclerotic lesions. ahajournals.orgnih.gov
Converts HDL to an anti-inflammatory state. ahajournals.org
Promotes reverse cholesterol transport. ahajournals.org
No significant change in plasma cholesterol levels. nih.gov
Reduces evolving but not established lesions. ahajournals.org
LDL Receptor-null (LDLR-/-) Reduces atherosclerosis by ~79% on a Western diet. nih.gov
Improves endothelium-dependent vasodilation. ahajournals.org
Reduces renal inflammation and cardiac hypertrophy. nih.govnih.gov

To mimic human dietary patterns that contribute to metabolic diseases, researchers often employ high-fat or "Western" style diets in animal models. In LDLR-null mice fed a Western diet, D-4F has been shown to ameliorate inflammatory changes in the glomerulus of the kidney and reduce renal triglyceride content. nih.govahajournals.org It achieves this by reducing renal oxidized phospholipids (B1166683) and subsequently lowering the expression of sterol-regulatory element binding protein-1c (SREBP-1c). nih.gov In the same model, D-4F treatment reduced cardiac hypertrophy and improved cardiac performance. nih.gov

In C57BL/6 mice fed a high-fat diet to induce insulin (B600854) resistance, D-4F treatment was found to improve glucose clearance and insulin sensitivity. nih.govnih.gov This was associated with a decrease in hepatic inflammation. nih.gov These studies demonstrate that D-4F can mitigate some of the pathological consequences of a high-fat diet, extending its effects beyond atherosclerosis to include improvements in glucose metabolism and organ-specific inflammation. nih.govnih.govnih.gov

While extensive research on D-4F has been conducted in rodent models, studies specifically investigating the this compound in non-human primates were not identified in the search results. However, research on the closely related L-4F peptide has been conducted in aged Macaca fascicularis monkeys. In these studies, intravitreal injections of L-4F were shown to reduce lipid deposits in Bruch's membrane of the eye, a structure implicated in age-related macular degeneration. arvojournals.orgresearchgate.net This suggests a potential for apoA-I mimetic peptides to clear pathogenic lipid accumulations, although direct evidence for D-4F in primates is needed.

Bioanalytical and Biophysical Techniques

Accurate quantification of the this compound in biological samples is essential for pharmacokinetic and pharmacodynamic studies. A bioanalytical assay using high-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS), a technique that operates on the same principles as Liquid Chromatography-Multiple Reaction Monitoring (LC-MRM), has been developed and validated for this purpose. nih.gov

This method was established for the quantification of D-4F in rabbit plasma. The process involves extracting the this compound from plasma via protein precipitation. nih.gov A structurally similar peptide is used as an internal standard to ensure accuracy. nih.gov The analysis by LC/MS/MS allows for highly sensitive and specific detection. The validated assay demonstrated a linear range of quantification from 20 to 40,000 ng/mL, proving its suitability for detailed pharmacokinetic studies of the this compound. nih.gov LC-MRM and similar LC/MS/MS methods are powerful tools for targeted protein and peptide quantification due to their high selectivity and broad linear dynamic range. nih.govyoutube.com

Table 3: Compound Names Mentioned | Compound Name | | | :--- | | this compound | | L-4F peptide | | Apolipoprotein A-I (apoA-I) | | Paraoxonase | | Manganese superoxide dismutase (MnSOD) | | Sterol-regulatory element binding protein-1c (SREBP-1c) |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolomics Profiling

UPLC-MS stands as a cornerstone technique in metabolomics and lipidomics, offering high-resolution separation and sensitive detection of a wide array of metabolites. In the context of D-4F research, this methodology has been instrumental in untargeted lipidomic and metabolomic analyses to understand the peptide's impact on complex biological systems.

For instance, in a study investigating the effects of D-4F on bleomycin-induced pulmonary fibrosis in mice, UPLC-tandem mass spectrometry (MS/MS) was used for an untargeted lipidomic analysis of lung tissue. This approach identified 35 differentially altered lipids among the control, bleomycin-treated, and D-4F-treated groups. nih.gov A Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of these lipids revealed that glycerophospholipid metabolism was the most significantly enriched pathway, suggesting a key role for D-4F in modulating this metabolic process to ameliorate fibrosis. nih.gov

The power of UPLC-MS lies in its ability to simultaneously quantify numerous analytes in a single run, even from limited sample volumes, making it a highly efficient tool for hypothesis-driven research and the discovery of novel biomarkers. lcms.czlabrulez.com

Surface Plasmon Resonance (SPR) for Lipid Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful, real-time, label-free technique used to measure the binding kinetics and affinity between molecules. In D-4F research, SPR has been pivotal in elucidating the peptide's high affinity for specific lipids, particularly oxidized phospholipids, which are key mediators of inflammation.

Studies using SPR have demonstrated that D-4F binds to oxidized lipids with an affinity that is several orders of magnitude higher than that of native apoA-I. nih.gov This extraordinary binding affinity is believed to be central to the potent anti-inflammatory properties of D-4F. For example, the apparent dissociation constant (KDapp) for the binding of a phospholipid to D-4F was approximately 10-4 M before oxidation. nih.gov However, for oxidized fatty acids like hydroperoxyeicosatetraenoic acid (HPETE) and hydroperoxyoctadecadienoic acid (HPODE), the KD values for D-4F were often five orders of magnitude lower than for apoA-I, indicating a much stronger binding interaction. nih.gov

This high-affinity binding allows D-4F to effectively sequester and neutralize pro-inflammatory oxidized lipids, thereby mitigating downstream inflammatory cascades. nih.gov SPR provides a quantitative framework to differentiate the binding characteristics of various apoA-I mimetic peptides, correlating their lipid-binding properties with their biological activity. researchgate.net

Flow Cytometry for Cellular Oxidative Stress Measurement (e.g., MitoSOX Red)

Flow cytometry is a versatile technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. When combined with fluorescent probes like MitoSOX Red, it becomes a powerful tool for quantifying cellular oxidative stress, specifically mitochondrial superoxide production. nih.govnih.gov

MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells and is oxidized by superoxide, emitting red fluorescence. nih.govpreprints.org This allows for the measurement of mitochondrial reactive oxygen species (mtROS) levels. frontiersin.org In studies investigating the protective effects of D-4F, flow cytometry with MitoSOX Red can be employed to assess the peptide's ability to mitigate oxidative stress induced by various stimuli. For example, research has shown that D-4F can scavenge intracellular reactive oxygen species and suppress the production of lipid peroxides. researchgate.net By quantifying the reduction in MitoSOX Red fluorescence in D-4F-treated cells compared to controls, researchers can directly measure the peptide's antioxidant capacity at the cellular level. frontiersin.orgresearchgate.net

ELISA and Luminex Immunoassays for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex immunoassays are fundamental tools for quantifying the levels of specific proteins, such as cytokines, in biological samples. core.ac.uk These techniques are crucial for evaluating the anti-inflammatory effects of D-4F.

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. biomedres.us In D-4F research, ELISA has been used to measure the reduction in pro-inflammatory cytokines in response to D-4F treatment. For instance, in a study on influenza A-infected human type II pneumocytes, D-4F treatment was shown to suppress virus-induced cytokine production. nih.gov Similarly, in studies involving macrophages, D-4F was found to modulate the expression of cytokines like TNF-α and TGF-β1. nih.gov

Luminex technology offers a multiplexing advantage, allowing for the simultaneous measurement of multiple cytokines in a small sample volume. core.ac.uk This high-throughput capability provides a more comprehensive picture of the inflammatory milieu and how it is modulated by D-4F. Both ELISA and Luminex assays are vital for characterizing the immunomodulatory properties of the peptide. core.ac.uknih.gov

Table 1: Effect of D-4F on IL-4 Induced Cytokine Expression in Macrophages

Cytokine Treatment Concentration (pg/mL) Percent Change
TNF-α IL-4 alone 388 -
IL-4 + D-4F (1 µg/mL) 429 +10.6%
IL-4 + D-4F (5 µg/mL) 475 +22.4%
IL-4 + D-4F (10 µg/mL) 487 +25.5%
TGF-β1 IL-4 alone 27.01 -
IL-4 + D-4F (1 µg/mL) 19.15 -29.1%
IL-4 + D-4F (5 µg/mL) 12.27 -54.6%
IL-4 + D-4F (10 µg/mL) 10.47 -61.2%

Data derived from a study on IL-4 induced macrophage alternative activation. nih.gov

Western Blot and Quantitative Real-Time PCR for Gene and Protein Expression Analysis

Western blot and quantitative real-time polymerase chain reaction (qRT-PCR) are indispensable techniques for studying the effects of D-4F on gene and protein expression. dovepress.com These methods provide insights into the molecular pathways modulated by the peptide.

qRT-PCR is used to quantify the expression of specific genes. For example, in studies of D-4F's effect on hepatic inflammation and insulin sensitivity, qRT-PCR revealed that D-4F treatment decreased the mRNA levels of genes involved in inflammation (e.g., SAA1, IL-1β, IFN-γ, TNFα), gluconeogenesis (e.g., PEPCK, G6Pase), and lipogenesis (e.g., SREBP1c, ChREBP). plos.org It has also been shown to increase the mRNA expression of ATP-binding cassette transporter A1 (ABCA1), a key protein in cholesterol efflux. nih.gov

Western blotting complements qRT-PCR by measuring the levels of specific proteins. This technique has been used to confirm that the changes in gene expression observed with qRT-PCR translate to corresponding changes in protein levels. dovepress.com For example, D-4F was found to increase the protein expression of ABCA1 in macrophages, consistent with its effects on ABCA1 mRNA. nih.gov Together, these techniques provide a detailed understanding of how D-4F regulates cellular functions at the transcriptional and translational levels.

Table 2: Fold Decrease in Hepatic mRNA Expression with D-4F Treatment in High-Fat Diet-Fed Mice

Gene Pathway Fold Decrease vs. HFD
SAA1 Inflammation ~5.97
IL-1β Inflammation ~2.61
IFN-γ Inflammation ~3.00
TNFα Inflammation ~3.50
PEPCK Gluconeogenesis ~1.66
G6Pase Gluconeogenesis ~3.01
SREBP1c Lipogenesis ~3.31
ChREBP Lipogenesis ~2.15
F4/80 Macrophage Marker Significant Decrease
CD68 Macrophage Marker Significant Decrease

Data derived from a study on hepatic inflammation and insulin sensitivity. plos.org

Histopathological and Immunofluorescence Techniques for Tissue Analysis (e.g., Oil Red O staining, macrophage content)

Histopathological and immunofluorescence techniques are crucial for visualizing the effects of D-4F at the tissue level. These methods provide spatial context to the biochemical and cellular changes observed with other techniques.

Oil Red O staining is a method used to stain neutral triglycerides and lipids in tissue sections. elsevierpure.comsemanticscholar.orgresearchgate.net In the context of D-4F research, it can be used to assess the peptide's ability to reduce lipid accumulation in tissues, such as in atherosclerotic plaques or in Bruch's membrane in the eye. researchgate.net For example, studies have shown that D-4F can reduce age-related lipid deposition. researchgate.net

Immunofluorescence allows for the detection and localization of specific proteins within tissue sections using fluorescently labeled antibodies. This technique has been used to demonstrate the effects of D-4F on various cellular markers. For example, in a murine model of asthma, immunofluorescence was used to show that D-4F treatment reduced the activation of TGF-β1 and the expression of fibroblast-specific protein-1 (FSP-1) in the lungs. nih.gov It can also be used to quantify macrophage content in tissues by staining for macrophage-specific markers like F4/80 or CD68. plos.org

Advanced Imaging Techniques (e.g., SPECT/CT for Amyloid-Beta Distribution)

Advanced imaging techniques, such as single-photon emission computed tomography/computed tomography (SPECT/CT), are enabling researchers to study the effects of D-4F in living organisms in a non-invasive manner.

In the field of Alzheimer's disease research, SPECT/CT has been used to evaluate the impact of D-4F on the distribution of amyloid-beta (Aβ) in the brain. nih.gov By using a radiolabeled form of Aβ (125I-Aβ42), researchers can track its movement from the blood to the brain. nih.gov Studies in transgenic mice have shown that D-4F can significantly reduce the accumulation of Aβ42 in the blood-brain barrier endothelium. nih.gov This finding provides novel mechanistic insights into how D-4F may exert its protective effects in neurodegenerative diseases. nih.gov These advanced imaging modalities are invaluable for understanding the in vivo pharmacodynamics of D-4F and its potential as a therapeutic agent for a range of diseases. nih.gov

Future Directions and Unanswered Questions in D 4f Peptide Research

Elucidation of Intestinal Mechanisms of Action and Systemic Impact

Future research is aimed at fully understanding how the D-4F peptide functions within the intestine and the subsequent effects on the entire body. A prominent hypothesis is that D-4F's primary site of action is the small intestine, where it binds to and neutralizes oxidized lipids. plos.orgnih.gov This interaction is believed to be a key mechanism for reducing systemic inflammation. plos.orgnih.gov Studies have shown that even with low absorption into the bloodstream, orally administered D-4F can significantly impact systemic inflammation, suggesting a potent localized effect within the gut. tandfonline.comresearchgate.net

Key unanswered questions revolve around the precise sequence of events following D-4F administration. For instance, while it is known that D-4F can bind to microbial products like lipopolysaccharide (LPS) and alter intestinal immune cell gene expression, the full scope of these interactions is yet to be determined. tandfonline.com It is also suggested that by targeting gut inflammation and altered microbiome products, D-4F can have a major favorable impact on systemic oxidative stress and inflammation in distant organs like the lungs. tandfonline.com

Further investigation is needed to clarify how D-4F's interaction with intestinal lipids influences systemic lipid metabolism and the functionality of high-density lipoprotein (HDL). nih.gov Research has indicated that the amount of peptide reaching the small intestine, rather than plasma levels, correlates with its atheroprotective benefits. nih.gov This highlights the need for a deeper understanding of the peptide's fate and activity within the gastrointestinal tract.

Exploration of Novel Biological Targets and Therapeutic Applications

While initially developed for its anti-atherosclerotic properties, the therapeutic potential of the this compound appears to extend to a variety of other conditions, prompting further exploration of new biological targets and applications. mdpi.com The potent anti-inflammatory and antioxidant properties of D-4F are central to its observed efficacy in diverse disease models. researchgate.netresearchgate.net

Potential Therapeutic Areas:

Neurodegenerative Diseases: In mouse models of Alzheimer's disease, D-4F, particularly in combination with statins, has been shown to reduce amyloid-beta (Aβ) plaque formation and improve cognitive function. researchgate.netmdpi.com This suggests a direct or indirect role in modulating neuroinflammation and Aβ clearance. researchgate.netmdpi.com

Inflammatory and Autoimmune Diseases: D-4F has demonstrated therapeutic potential in animal models of arthritis, scleroderma, and inflammatory bowel disease. tandfonline.comresearchgate.net Its ability to reduce pro-inflammatory cytokines and oxidative stress is a likely mechanism for these benefits. frontiersin.orgescholarship.org

Infectious Diseases: Research has shown that D-4F can inhibit viral replication and the associated inflammatory cascade in human lung cells infected with the influenza virus. ahajournals.org It has also shown promise in reducing inflammation and improving survival in animal models of sepsis. nih.gov

Cancer: In mouse models of colon cancer, D-4F has been found to reduce tumor-associated inflammation and tumor burden. escholarship.org This is thought to be linked to its ability to bind proinflammatory lipids. nih.gov

Kidney Disease: D-4F has been shown to reduce the accumulation of oxidized phospholipids (B1166683) in the kidneys in a mouse model of hyperlipidemia-induced renal inflammation. researchgate.net

Metabolic Disorders: Studies have indicated that D-4F can improve insulin (B600854) sensitivity and reduce hepatic inflammation in mouse models of diet-induced obesity. plos.orgnih.gov

The broad range of potential applications underscores the need for further research to identify the specific molecular targets of D-4F in these various disease states. Elucidating these targets will be crucial for optimizing its therapeutic use and expanding its clinical applications. frontiersin.org

Advanced Peptide Design for Enhanced Biological Specificity and Efficacy

Strategies for Advanced Peptide Design:

Structural Modifications: The inclusion of end-blocking groups, such as an acetyl group at the N-terminus and an amide group at the C-terminus, has been shown to stabilize the helical structure of similar peptides and dramatically increase their efficacy. nih.gov

Amino Acid Substitution: The number and placement of specific amino acids, like phenylalanine, on the hydrophobic face of the peptide are critical for its lipid-binding affinity and biological activity. plos.org Future designs may explore variations in the amino acid sequence to enhance these properties.

Chimeric Peptides: The creation of dual-domain or chimeric peptides is a promising avenue. nih.gov This involves combining the D-4F sequence with other motifs to confer additional functionalities, such as enhanced targeting to specific tissues or cell types. csic.es For example, peptides based on apolipoprotein E (ApoE) have been developed to improve lipid clearance. benthamopen.com

Retro-Inverso Modifications: This strategy involves reversing the sequence of the peptide and using D-amino acids, which can improve stability while potentially maintaining or enhancing biological activity. researchgate.net

The goal of these advanced design strategies is to create next-generation peptides with improved pharmacokinetic properties, greater target specificity, and ultimately, enhanced therapeutic outcomes. researchgate.net Further research is essential to optimize these designs and to develop advanced delivery systems to overcome challenges like blood-brain barrier permeability for neurodegenerative applications. researchgate.net

Investigation of Synergistic Therapeutic Approaches with this compound

A promising area of future research involves exploring the synergistic effects of D-4F when combined with other therapeutic agents. This approach aims to enhance treatment efficacy, potentially at lower doses of each agent, thereby reducing the risk of side effects.

One of the most notable examples of this synergy is the combination of D-4F with statins. In animal models of atherosclerosis, the co-administration of D-4F and pravastatin (B1207561) resulted in a significant reduction in arterial lesion formation, far greater than the effect of either agent alone. benthamopen.com This combination therapy was also shown to induce the regression of existing plaques. benthamopen.com In a mouse model of Alzheimer's disease, the oral administration of D-4F with pravastatin was more effective at inhibiting Aβ plaque formation and improving cognitive function than the statin by itself. mdpi.comnih.gov The mechanism behind this synergy is thought to involve complementary anti-inflammatory pathways. nih.gov

The potential for synergistic interactions extends beyond statins. Given D-4F's broad anti-inflammatory and antioxidant properties, future studies could investigate its combination with other classes of drugs, such as:

Anti-inflammatory drugs in the context of autoimmune diseases.

Antiviral agents for infectious diseases, where D-4F could help manage the inflammatory component of the illness. tandfonline.com

Chemotherapeutic agents in cancer treatment, where D-4F might mitigate treatment-related inflammation or directly impact tumor growth.

Further research is needed to identify the optimal drug combinations and to understand the molecular mechanisms underlying these synergistic effects. benthamopen.com Such studies could pave the way for more effective and multifaceted treatment strategies for a range of complex diseases.

Comprehensive Understanding of Multi-Organ Systemic Effects and Interplay

A crucial direction for future D-4F research is to gain a comprehensive understanding of its systemic effects across multiple organ systems and the interplay between these effects. While much of the initial research focused on the cardiovascular system, evidence now suggests that D-4F's influence is far more widespread. plos.orgresearchgate.net

For example, studies have shown that orally administered D-4F, acting primarily in the intestine, can lead to reduced inflammation in the liver and lungs. plos.orgtandfonline.com In mouse models, D-4F has been shown to improve insulin sensitivity, which involves a complex interplay between the liver, pancreas, skeletal muscle, and adipose tissue. plos.org The peptide's ability to reduce hepatic lipid accumulation and suppress genes involved in glucose production points to a direct impact on liver metabolism. plos.org

Unanswered questions remain regarding how D-4F's effects in one organ system influence another. For instance, how does the reduction of gut inflammation by D-4F translate to improved endothelial function in blood vessels or reduced neuroinflammation in the brain? tandfonline.comahajournals.org It is likely that the systemic reduction of pro-inflammatory lipids and cytokines, initiated in the gut, is a key connecting mechanism. plos.orgnih.gov

Future research should employ a systems biology approach to map the multi-organ effects of D-4F. This would involve detailed analysis of its impact on various tissues, including the heart, liver, kidneys, lungs, and brain, and how these effects are interconnected. plos.orgresearchgate.net Understanding this complex interplay is essential for fully appreciating the therapeutic potential of D-4F and for identifying potential off-target effects.

Q & A

Q. How should researchers document D-4F experimental protocols for reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, analytical parameters (e.g., HPLC gradients), and assay conditions (e.g., buffer composition). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition in repositories like Zenodo .

Data Presentation and Reporting

Q. What are best practices for visualizing D-4F’s structural and functional data?

  • Methodological Answer : Use PyMOL for 3D structural models highlighting phenylalanine residues and helical stability. For functional data, employ box plots with superimposed scatter plots to show individual replicates in efflux assays. Annotate figures with statistical significance (e.g., ***p<0.001) and effect sizes .

Q. How to address limitations in D-4F research manuscripts?

  • Methodological Answer : Clearly delineate limitations in the Discussion section, such as model organism translatability or peptide degradation in vivo. Propose follow-up experiments (e.g., primate studies, PEGylation for stability) to address gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.